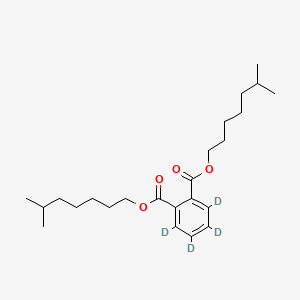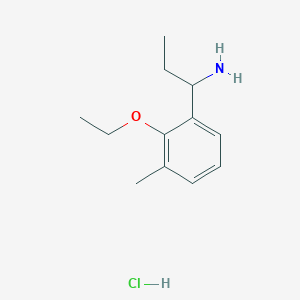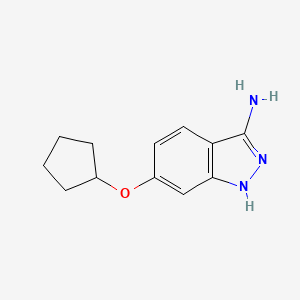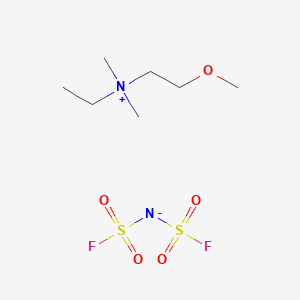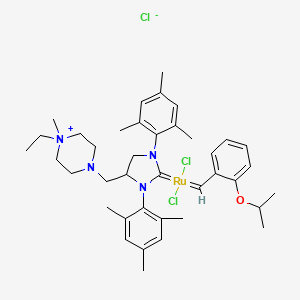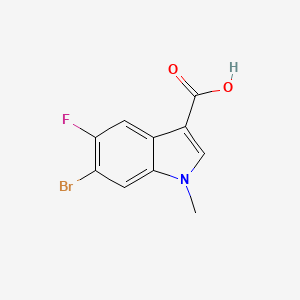
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid (6-BFMC) is an organic compound that belongs to the family of indole carboxylic acids. It is a colorless solid with a molecular weight of 252.2 g/mol and a melting point of 134-136 °C. 6-BFMC is used in various scientific research applications, such as in the synthesis of bioactive compounds, as a reagent to study the mechanism of action of drugs, and in the biochemical and physiological effects of compounds.
Scientific Research Applications
Synthesis and Classification of Indoles
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound that could potentially fall under the broader category of indole synthesis, where the focus is on developing new methods for creating various indole structures. Indole alkaloids, such as lysergic acid and vincristine, have significantly inspired organic chemists, leading to an interest in innovative synthesis methods. The classification of indole syntheses is crucial for organizing the various strategies employed by chemists over the years, providing a framework that can be used to guide future research efforts in this area. Such classifications help avoid duplicative efforts and direct attention toward overcoming real challenges in synthesis processes (Taber & Tirunahari, 2011).
Applications in Drug Synthesis and Biomass Conversion
The derivatives of levulinic acid (LEV), which shares functional group similarities with 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, demonstrate the potential of carboxylic acids in drug synthesis. LEV's carbonyl and carboxyl groups allow for diverse and flexible drug synthesis applications, reducing costs and simplifying production steps. This is indicative of the broader potential of carboxylic acids, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, in medicinal chemistry and drug development (Zhang et al., 2021).
Environmental and Material Science Applications
In the context of environmental and material sciences, fluorinated compounds, including those related to 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid, are being explored for their potential as safer alternatives to long-chain perfluoroalkyl substances (PFAS). These efforts address the need for environmentally benign materials that do not compromise performance in applications such as surface treatments and fire-fighting foams. The transition to such alternatives is driven by concerns over the persistence and bioaccumulation of traditional PFAS, highlighting the significance of research into fluorinated indole carboxylic acids and their derivatives (Wang et al., 2013).
properties
IUPAC Name |
6-bromo-5-fluoro-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYYRDVVHZIHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




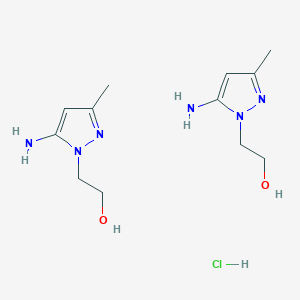
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)
![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
